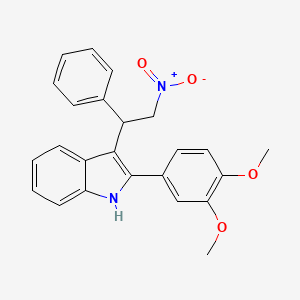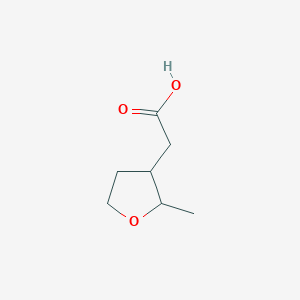![molecular formula C10H18ClNO3 B13550555 Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride: is a synthetic organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an azaspiro and an oxa group can be cyclized under acidic or basic conditions to form the spirocyclic structure.
Esterification: The spirocyclic intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the esterification and hydrochloride formation steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or the ester group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted esters or amides are common products.
Applications De Recherche Scientifique
Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can impart unique biological activity.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride exerts its effects is primarily through interaction with biological targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. This modulation can result in inhibition or activation of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate hydrochloride
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Uniqueness
Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different binding affinities and selectivities for biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H18ClNO3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
methyl 2-(5-oxa-8-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-6-14-10(7-11-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H |
Clé InChI |
VMZDTCLADMPLJK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1COC2(CCC2)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


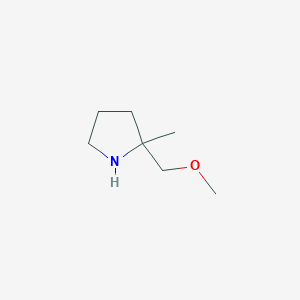
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
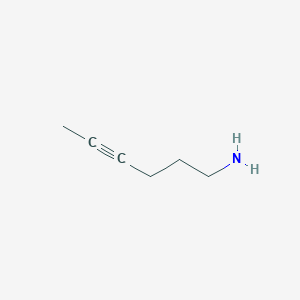
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
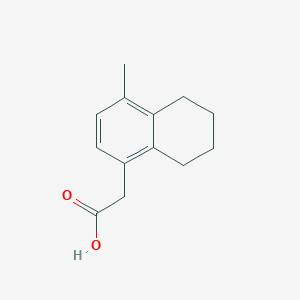
![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
